2-methyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one
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Overview
Description
2-methylpyrrolo[1,2-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system consisting of a pyrrole and a triazine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpyrrolo[1,2-f][1,2,4]triazin-4(3H)-one can be achieved through various synthetic routes. One common method involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted pyrroles . These reactions typically require high temperatures and long reaction times. For example, microwave-assisted heating with sodium methoxide at 150–160°C or refluxing with triethyl orthoformate and xylene are common conditions used to achieve the desired product .
Industrial Production Methods
Industrial production methods for 2-methylpyrrolo[1,2-f][1,2,4]triazin-4(3H)-one are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methylpyrrolo[1,2-f][1,2,4]triazin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve elevated temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds
Scientific Research Applications
2-methylpyrrolo[1,2-f][1,2,4]triazin-4(3H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methylpyrrolo[1,2-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, as a tankyrase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby affecting cellular processes such as Wnt signaling . Similarly, its role as a phosphoinositide 3-kinase inhibitor involves the inhibition of this enzyme, which plays a crucial role in cell growth and survival pathways .
Comparison with Similar Compounds
2-methylpyrrolo[1,2-f][1,2,4]triazin-4(3H)-one can be compared with other similar compounds, such as:
6-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound has a similar fused ring system but differs in the position of the methyl group and the presence of an amine group.
Pyrrolo[2,1-f][1,2,4]triazin-4-amine: Another similar compound with an amine group instead of a ketone at the 4-position.
The uniqueness of 2-methylpyrrolo[1,2-f][1,2,4]triazin-4(3H)-one lies in its specific substitution pattern and the resulting biological activities, which distinguish it from these related compounds.
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-methyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C7H9N3O/c1-5-8-7(11)6-3-2-4-10(6)9-5/h2-5,9H,1H3,(H,8,11) |
InChI Key |
VNRIUNCWKNADDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC(=O)C2=CC=CN2N1 |
Origin of Product |
United States |
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